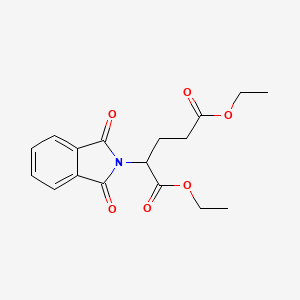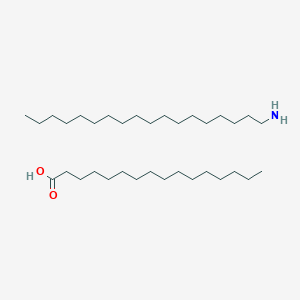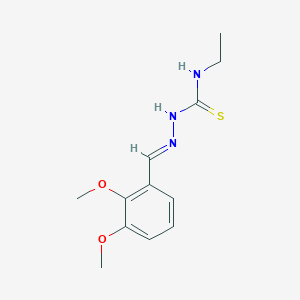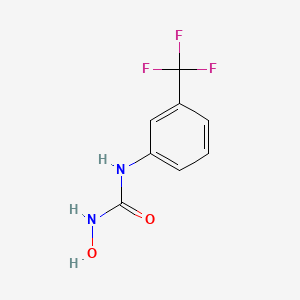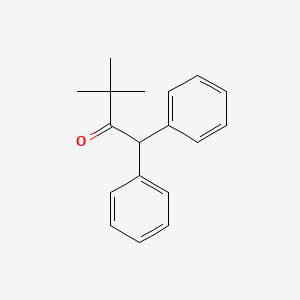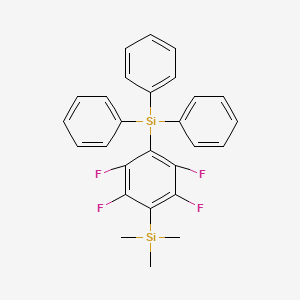
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is a complex organosilicon compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane typically involves the reaction of 2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)chlorosilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced using silanes in the presence of catalysts like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialized materials, such as fluorinated polymers or coatings, which benefit from the unique properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism by which Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms and the triphenylsilyl group allows it to interact with other molecules in unique ways, facilitating reactions that might not occur with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: This compound lacks the fluorine atoms and triphenylsilyl group, making it less reactive in certain chemical reactions.
Tris(pentafluorophenyl)borane: While not a direct analog, this compound shares some reactivity characteristics due to the presence of multiple fluorine atoms.
Uniqueness
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is unique due to its combination of fluorine atoms and a triphenylsilyl group, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C27H24F4Si2 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
trimethyl-(2,3,5,6-tetrafluoro-4-triphenylsilylphenyl)silane |
InChI |
InChI=1S/C27H24F4Si2/c1-32(2,3)26-22(28)24(30)27(25(31)23(26)29)33(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
UARHUBIMIOWBTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)
